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HCV NS4A Protein (21-34) (JT strain) - 176260-88-1

HCV NS4A Protein (21-34) (JT strain)

Catalog Number: EVT-1452134
CAS Number: 176260-88-1
Molecular Formula: C63H116N20O17
Molecular Weight: 1425.744
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Hepatitis C Virus Nonstructural Protein 4A, specifically the peptide HCV NS4A Protein (21-34) from the JT strain, is a critical component in the life cycle of the Hepatitis C Virus. This protein plays a pivotal role in viral replication and assembly, functioning as a cofactor for the serine protease activity of Nonstructural Protein 3. The protein is classified under nonstructural proteins, which are essential for the virus's replication and interaction with host cellular mechanisms.

Source

HCV NS4A Protein (21-34) is derived from the Hepatitis C Virus, which belongs to the genus Hepacivirus within the family Flaviviridae. The JT strain refers to a specific isolate of this virus, which has been studied for its unique properties in viral pathogenesis and response to antiviral therapies. The protein is synthesized in vitro for research purposes and has been characterized for its biochemical properties and functional roles in the viral life cycle.

Classification

HCV NS4A Protein (21-34) falls under the category of nonstructural proteins. These proteins are not part of the virus's physical structure but are crucial for its replication and interaction with host cells. Nonstructural proteins are further classified into several groups, with NS4A being integral to forming the replication complex alongside other nonstructural proteins such as NS3 and NS5A.

Synthesis Analysis

Methods

The synthesis of HCV NS4A Protein (21-34) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and composition of peptides, enabling researchers to obtain high-purity products suitable for biochemical studies.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with a resin-bound amino acid, where subsequent amino acids are added sequentially using coupling reagents.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to ensure high purity and yield.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide.
Molecular Structure Analysis

Structure

The HCV NS4A Protein (21-34) consists of 14 amino acids, characterized by a specific sequence that contributes to its structural properties. The protein exhibits amphipathic characteristics, with hydrophobic regions that facilitate interaction with lipid membranes.

Data

  • Molecular Formula: C65H117F3N20O19
  • Molecular Weight: Approximately 1,635 Daltons
  • Structure Visualization: The three-dimensional structure can be analyzed using computational modeling software, revealing its interactions with other viral proteins.
Chemical Reactions Analysis

Reactions

HCV NS4A Protein (21-34) participates in several biochemical reactions critical to viral replication:

  1. Protease Activation: It acts as a cofactor for NS3 protease, enhancing its enzymatic activity.
  2. Membrane Interaction: The protein interacts with cellular membranes, facilitating the assembly of viral replication complexes.

Technical Details

The interactions between HCV NS4A and other proteins can be studied using techniques such as co-immunoprecipitation and surface plasmon resonance to elucidate binding affinities and kinetics.

Mechanism of Action

Process

The mechanism by which HCV NS4A Protein (21-34) exerts its effects involves several steps:

  1. Co-Factor Role: It stabilizes the NS3 protease, allowing it to cleave the HCV polyprotein at specific junctions.
  2. Membrane Alteration: It induces membrane rearrangements necessary for forming structures like the membranous web, which is crucial for viral RNA replication.
  3. Host Interaction: By modulating host cell pathways, it helps evade immune responses.

Data

Studies have shown that mutations in NS4A can significantly affect viral replication rates and response to antiviral treatments, highlighting its importance in therapeutic targeting.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder when synthesized.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Engages in specific interactions with other viral proteins through hydrophobic and ionic interactions.

Relevant data indicate that modifications in its structure can alter its function significantly, impacting viral fitness.

Applications

Scientific Uses

HCV NS4A Protein (21-34) is utilized in various research applications:

  1. Vaccine Development: Understanding its structure aids in designing vaccines against Hepatitis C.
  2. Antiviral Drug Targeting: It serves as a potential target for new antiviral therapies aimed at inhibiting viral replication.
  3. Biochemical Studies: Used in studying protein-protein interactions within viral replication complexes.
Introduction to HCV NS4A Protein (21-34) (JT Strain)

Overview of Hepatitis C Virus (HCV) Non-Structural Proteins

Hepatitis C Virus (HCV), a member of the Flaviviridae family, translates its single-stranded positive-sense RNA genome into a ~3,000-amino-acid polyprotein precursor. This polyprotein undergoes co- and post-translational processing by host and viral proteases to yield 10 mature proteins. The non-structural (NS) proteins (NS2 to NS5B) are responsible for viral replication, polyprotein processing, and virion assembly. NS3 acts as a serine protease (with NS4A as its cofactor), RNA helicase, and NTPase. NS4B induces membrane alterations for replication complexes, while NS5A participates in RNA replication and assembly. NS5B is the RNA-dependent RNA polymerase [2] [3] [8]. Among these, NS4A plays a uniquely multifaceted role as both a protease cofactor and an essential factor for virion morphogenesis.

Table 1: HCV Non-Structural Proteins and Functions

ProteinKey Functions
NS2Autoprotease (with NS3); assembly factor
NS3Serine protease (N-terminal), RNA helicase/NTPase (C-terminal)
NS4ANS3 protease cofactor; membrane anchor; virion assembly regulator
NS4BMembrane remodeling; replication complex formation
NS5ARNA replication regulation; assembly factor; interferon resistance
NS5BRNA-dependent RNA polymerase

Role of NS4A in HCV Polyprotein Processing and Viral Replication

The 54-amino-acid NS4A protein is indispensable for HCV replication due to its central role in activating the NS3 serine protease. NS4A comprises three domains:

  • N-terminal Transmembrane Domain (residues 1–20): Anchors the NS3/4A complex to the endoplasmic reticulum.
  • Central Cofactor Domain (residues 21–34): Forms a β-strand that intercalates into the NS3 protease N-terminal β-barrel, stabilizing the catalytic triad (His-57, Asp-81, Ser-139) and optimizing the substrate-binding cleft [2] [5] [8].
  • C-terminal Acidic Domain (residues 35–54): Regulates virion assembly via interactions with structural proteins [3].

The central domain (21–34) is the minimal functional unit required for NS3 protease enhancement. Biochemical studies confirm that synthetic peptides spanning residues 21–34 restore full proteolytic activity to NS3 in vitro [4] [8]. NS4A binding enables NS3 to cleave four downstream junctions:

  • NS3/4A (cis-cleavage): Autoproteolysis with Thr at P1 position.
  • NS4A/4B, NS4B/5A, NS5A/5B (trans-cleavage): All require Cys at P1 [5].

Notably, the conserved Thr-631 at the P1 position of the NS3/4A junction slows autoprocessing, ensuring NS4A intercalates before cleavage. Substituting Thr-631 with Cys accelerates processing but disrupts replication efficiency by compromising proper NS3-4A complex formation [5]. Residues Val-23, Ile-25, and Ile-29 within the central domain are critical for NS3 stability and substrate binding. Mutations here abolish protease activity by disrupting NS3-4A complex formation [2] [5].

Table 2: Key Residues in HCV NS4A (21-34) (JT Strain)

Residue PositionAmino AcidFunctional Role
21–34G-S-V-V-I-V-G-R-I-I-L-S-G-RMinimal cofactor domain stabilizing NS3 protease
Val-23ValineHydrophobic interaction with NS3; mutation disrupts cofactor activity
Ile-25IsoleucineEssential for NS3-4A complex stability; alanine substitution abrogates cleavage
Ile-29IsoleucineCritical for NS4A interaction with NS3 and NS4B/5A substrate
Gly-21/Gly-33GlycineFlexibility for β-strand conformation in NS3 binding groove

Significance of NS4A (21-34) Fragment in HCV Research

The JT strain HCV NS4A (21-34) peptide (sequence: GSVVIVGRIILSGR, CAS# 176260-88-1, MW: 1425.75 Da) is a critical tool for dissecting HCV protease mechanics and virion assembly. Its applications include:

  • Protease Activation Studies: The peptide reconstitutes active NS3/4A complexes in crystallography and enzymatic assays. Structural analyses reveal that residues 21–34 embed into a hydrophobic groove in NS3, realigning catalytic residues and the substrate-binding pocket [6] [8].
  • Assembly Mechanism Research: Full-length NS4A’s C-terminal acidic domain (including Tyr-45) interacts with the E1 glycoprotein’s first hydrophobic domain. Mutations (e.g., Y45F) disrupt envelopment, causing secretion of RNA-free core particles. This highlights NS4A’s role in coordinating RNA encapsidation [3].
  • Antiviral Development: The NS3/4A complex is a prime drug target (e.g., telaprevir). The 21–34 peptide aids inhibitor screening by mimicking the natural cofactor conformation [5] [8].

Table 3: Research Applications of Synthetic NS4A (21-34) Peptide

ApplicationExperimental ModelKey Findings
Protease Complex StudiesCrystal structures (e.g., PDB 1NS3)NS4A (21-34) induces conformational changes in NS3, activating the protease
Replication MechanismsSubgenomic repliconsCentral domain mutations (I25S/I29S) abolish trans-cleavage at NS4B/5A
Assembly StudiesJFH-1 cell culture systemC-terminal NS4A mutations (Y45F) disrupt E1 binding and RNA envelopment

Properties

CAS Number

176260-88-1

Product Name

HCV NS4A Protein (21-34) (JT strain)

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C63H116N20O17

Molecular Weight

1425.744

InChI

InChI=1S/C63H116N20O17.C2HF3O2/c1-15-34(12)48(58(96)76-39(24-30(4)5)53(91)77-40(28-84)51(89)71-26-44(88)74-38(61(99)100)21-19-23-70-63(67)68)83-60(98)49(35(13)16-2)81-52(90)37(20-18-22-69-62(65)66)73-43(87)27-72-55(93)45(31(6)7)79-59(97)50(36(14)17-3)82-57(95)47(33(10)11)80-56(94)46(32(8)9)78-54(92)41(29-85)75-42(86)25-64;3-2(4,5)1(6)7/h30-41,45-50,84-85H,15-29,64H2,1-14H3,(H,71,89)(H,72,93)(H,73,87)(H,74,88)(H,75,86)(H,76,96)(H,77,91)(H,78,92)(H,79,97)(H,80,94)(H,81,90)(H,82,95)(H,83,98)(H,99,100)(H4,65,66,69)(H4,67,68,70);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,45-,46-,47-,48-,49-,50-;/m0./s1

InChI Key

PNFOBAFKCPTILQ-AJYBRLPVSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O

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